

In-Depth Technical Guide: 1-Ethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1268380

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **1-Ethyl-1H-pyrazole-3-carboxylic acid**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

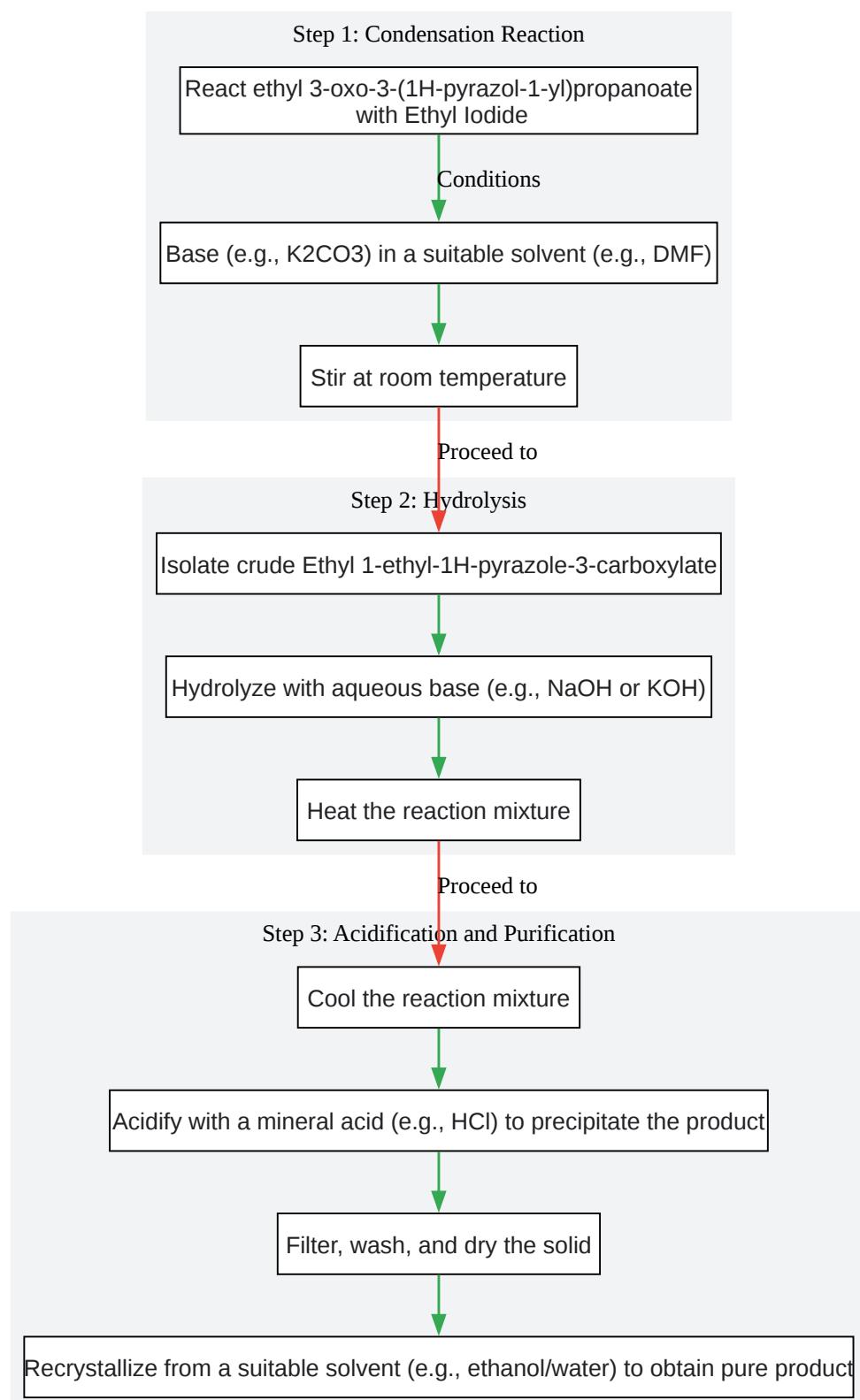
1-Ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position and a carboxylic acid group at the C3 position.

Property	Value	Reference
CAS Number	400755-44-4	[1] [2] [3]
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[1] [2]
Molecular Weight	140.14 g/mol	[1] [2]
Purity	Typically ≥97%	[4]
MDL Number	MFCD02090832	[1]

Note: Specific experimental data for melting point, boiling point, solubility, and pKa for **1-Ethyl-1H-pyrazole-3-carboxylic acid** are not readily available in the public domain. The properties of related pyrazole carboxylic acid derivatives suggest it is likely a solid at room temperature.

Spectral Data

Detailed experimental spectral data for **1-Ethyl-1H-pyrazole-3-carboxylic acid** is not widely published. However, based on the analysis of related pyrazole derivatives, the expected spectral characteristics are as follows:


- ^1H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), two distinct signals for the protons on the pyrazole ring, and a broad singlet for the carboxylic acid proton.
- ^{13}C NMR: The spectrum would display signals for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid.
- IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the pyrazole ring, and C-H stretching of the ethyl and pyrazole groups.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Ethyl-1H-pyrazole-3-carboxylic acid** is not extensively documented in readily available literature, a general and logical synthetic approach can be derived from established methods for the synthesis of N-substituted pyrazole carboxylic acids. A common strategy involves the cyclization of a β -ketoester equivalent with an ethylhydrazine, followed by hydrolysis of the resulting ester.

A representative experimental workflow is outlined below.

General Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **1-Ethyl-1H-pyrazole-3-carboxylic acid**.

Detailed Methodologies:

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

- To a solution of ethyl 1H-pyrazole-3-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate.
- Stir the mixture at room temperature to ensure deprotonation of the pyrazole nitrogen.
- Add ethyl iodide dropwise to the reaction mixture.
- Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

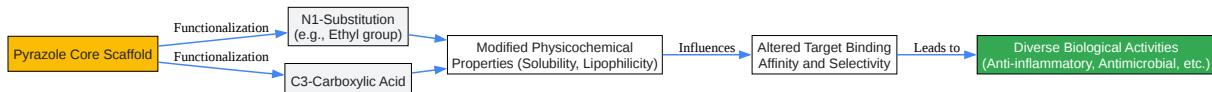
Step 2: Hydrolysis to **1-Ethyl-1H-pyrazole-3-carboxylic acid**

- Dissolve the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate in an alcohol-water mixture (e.g., ethanol/water).
- Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide.
- Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Purification

- After the hydrolysis is complete, cool the reaction mixture to room temperature.
- Remove the alcohol under reduced pressure.
- Dilute the remaining aqueous solution with water and cool in an ice bath.

- Carefully acidify the solution with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
- Collect the solid product by vacuum filtration and wash with cold water.
- Dry the crude product under vacuum.
- For further purification, recrystallize the solid from an appropriate solvent system, such as ethanol-water, to yield pure **1-Ethyl-1H-pyrazole-3-carboxylic acid**.


Biological Activities and Potential Applications

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. Pyrazole carboxylic acid derivatives, in particular, have garnered significant attention in drug discovery due to their diverse biological activities. While specific biological data for **1-Ethyl-1H-pyrazole-3-carboxylic acid** is limited, the broader class of N1-substituted pyrazole-3-carboxylic acids has been reported to exhibit a range of pharmacological effects, including:

- Anti-inflammatory Activity: Many pyrazole derivatives have shown potent anti-inflammatory properties.[\[5\]](#)[\[6\]](#)
- Antimicrobial Activity: This class of compounds has been investigated for its antibacterial and antifungal effects.[\[6\]](#)[\[7\]](#)
- Anticancer Activity: Certain pyrazole derivatives have demonstrated potential as anticancer agents.[\[6\]](#)
- Antiviral Activity: Research has also explored the antiviral potential of pyrazole compounds.[\[6\]](#)

The biological activity of these compounds is often attributed to their ability to act as bioisosteres of other functional groups and to participate in various interactions with biological targets. The substitution at the N1 position, in this case with an ethyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Logical Relationship of Pyrazole Derivatives in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Influence of substituents on the biological activity of pyrazole derivatives.

Safety Information

Based on available data, **1-Ethyl-1H-pyrazole-3-carboxylic acid** is classified as an irritant.

The following GHS hazard statements and precautionary statements are associated with this compound:

- Hazard Statements:

- H317: May cause an allergic skin reaction.

- H319: Causes serious eye irritation.

- Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethyl-1H-pyrazole-3-carboxylic acid [oakwoodchemical.com]
- 2. 400755-44-4 CAS MSDS (1H-Pyrazole-3-carboxylicacid,1-ethyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 1-Ethyl-1H-pyrazole-3-carboxylic acid - CAS:400755-44-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Ethyl-1H-pyrazole-3-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268380#1-ethyl-1h-pyrazole-3-carboxylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com